![molecular formula C24H21N3O6S B1682871 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid CAS No. 869296-13-9](/img/structure/B1682871.png)

4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Descripción general

Descripción

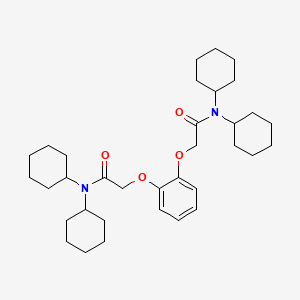

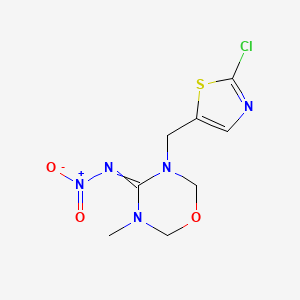

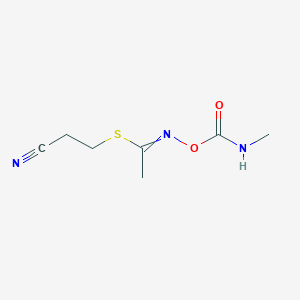

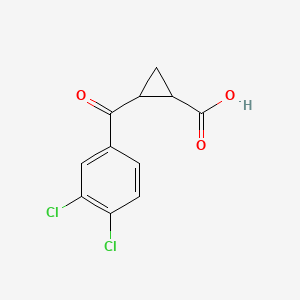

This compound, also known as T-26c , is a complex organic molecule with the molecular formula C24H21N3O6S . It has a molecular weight of 479.5 g/mol . The IUPAC name for this compound is 4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid .

Molecular Structure Analysis

The compound’s structure includes a thieno[2,3-d]pyrimidin-5-yl group, a methoxyphenyl group, and a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.5 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass are both 479.11510657 g/mol .Aplicaciones Científicas De Investigación

Matrix Metalloproteinases 13 (MMP-13) Inhibitor

T-26c is a highly potent, selective, and cell-permeable Matrix Metalloproteinases 13 (MMP-13) inhibitor . MMP-13 is an enzyme that breaks down collagen, a protein that forms the framework of tissues like skin, bones, and cartilage. By inhibiting MMP-13, T-26c can potentially be used in the treatment of diseases where excessive collagen breakdown is a problem, such as osteoarthritis and certain types of cancer.

Collagen Degradation Prevention

T-26c has been shown to inhibit the breakdown of collagen, with an impressive 87.4% inhibition at 0.1 μM . This property could make T-26c useful in the treatment of diseases that involve the degradation of collagen, such as osteoarthritis and rheumatoid arthritis.

Cartilage Protection

In studies, T-26c has been shown to inhibit the degradation of cartilage in the presence of IL-1b and oncostatin M . This suggests that T-26c could potentially be used to protect cartilage in conditions where it is under threat, such as in osteoarthritis.

Selectivity for MMP-13

T-26c exhibits over 2600-fold selectivity for MMP-13 over related MMPs . This high degree of selectivity means that T-26c could be used to specifically target MMP-13 without affecting other MMPs, reducing the risk of side effects.

Oral Bioavailability

T-26c is orally bioavailable , which means it can be taken by mouth and absorbed into the body through the digestive system. This makes it more convenient for administration compared to compounds that need to be injected or infused.

Direcciones Futuras

While specific future directions for this compound are not mentioned in the sources retrieved, thieno[2,3-d]pyrimidine derivatives have been studied for their potential in targeted therapy for PI3K, which is involved in cancer progression . This suggests potential future research directions in the field of cancer therapeutics.

Propiedades

IUPAC Name |

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQRIIUMNLMHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11525848 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)